molecular formula C11H10N2O B12907666 N-Benzylidene-5-methylisoxazol-3-amine CAS No. 112633-37-1

N-Benzylidene-5-methylisoxazol-3-amine

Cat. No.: B12907666
CAS No.: 112633-37-1
M. Wt: 186.21 g/mol
InChI Key: DLGCOYBYNOPXEU-UHFFFAOYSA-N
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Description

N-Benzylidene-5-methylisoxazol-3-amine is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylidene-5-methylisoxazol-3-amine typically involves the condensation of 3-amino-5-methylisoxazole with benzaldehyde. The reaction is usually carried out in an ethanol-chloroform mixture with a few drops of concentrated hydrochloric acid as a catalyst. The mixture is stirred at room temperature until a precipitate forms, which is then filtered and purified .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the same condensation reaction on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzylidene-5-methylisoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: N-Benzyl-5-methylisoxazol-3-amine.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-Benzylidene-5-methylisoxazol-3-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of monoamine oxidase (MAO) enzymes, which play a critical role in neurological disorders . The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzylidene-5-methylisoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

112633-37-1

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanimine

InChI

InChI=1S/C11H10N2O/c1-9-7-11(13-14-9)12-8-10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

DLGCOYBYNOPXEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N=CC2=CC=CC=C2

Origin of Product

United States

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